A Technical Guide to the Synthesis and Characterization of 5-Chloro-3-hydroxy-2-methylbenzoic Acid
A Technical Guide to the Synthesis and Characterization of 5-Chloro-3-hydroxy-2-methylbenzoic Acid
This document provides a comprehensive technical overview of 5-chloro-3-hydroxy-2-methylbenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic chemistry and potential drug discovery pipelines. While this specific isomer is not as widely documented as some of its analogs, this guide consolidates foundational chemical principles and data from related compounds to provide a robust framework for its synthesis, characterization, and handling. This guide is intended for researchers, synthetic chemists, and professionals in drug development who require a deep understanding of this molecule's chemical landscape.
Molecular Identity and Structural Elucidation
5-Chloro-3-hydroxy-2-methylbenzoic acid is an organic compound featuring a benzene ring substituted with a carboxylic acid, a methyl group, a hydroxyl group, and a chlorine atom. The precise arrangement of these substituents is critical to its chemical behavior and potential biological activity.
Chemical Structure
The IUPAC name, 5-Chloro-3-hydroxy-2-methylbenzoic acid, defines the substitution pattern on the benzoic acid backbone. The numbering of the benzene ring begins at the carbon atom of the carboxylic acid group (C1), proceeding towards the methyl group (C2).
Below is a two-dimensional representation of the molecular structure.
Caption: 2D structure of 5-Chloro-3-hydroxy-2-methylbenzoic acid.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale |
| Molecular Formula | C₈H₇ClO₃ | Derived from the chemical structure. |
| Molecular Weight | 186.59 g/mol | Calculated from the molecular formula.[3] |
| Appearance | White to off-white crystalline solid | Typical for benzoic acid derivatives.[2] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, acetone, and DMF. | The polar carboxylic acid and hydroxyl groups are offset by the nonpolar benzene ring and methyl group.[2] |
| Melting Point | > 200 °C | The presence of hydrogen bonding (hydroxyl and carboxyl groups) and the rigidity of the aromatic ring suggest a relatively high melting point. For comparison, 2-Amino-5-chloro-3-methylbenzoic acid has a melting point of 239-243 °C.[5] |
| pKa | ~3-4 | The carboxylic acid group is acidic. The exact value is influenced by the electron-withdrawing effects of the chloro and hydroxyl groups. |
Proposed Synthesis Pathway
A plausible synthetic route to 5-Chloro-3-hydroxy-2-methylbenzoic acid can be designed starting from commercially available precursors. The following multi-step synthesis is proposed, with each step chosen to ensure high yield and selectivity.
Caption: Proposed synthesis of 5-Chloro-3-hydroxy-2-methylbenzoic acid.
Experimental Protocol: Chlorination of 3-Hydroxy-2-methylbenzoic Acid
This procedure is adapted from established methods for the chlorination of activated aromatic rings.[6] The hydroxyl and methyl groups on the starting material, 3-Hydroxy-2-methylbenzoic acid, are ortho, para-directing. The position para to the hydroxyl group (C5) is sterically accessible and electronically activated, making it the most likely site for electrophilic substitution.
Starting Material: 3-Hydroxy-2-methylbenzoic acid (CAS 603-80-5)[1] Reagent: N-Chlorosuccinimide (NCS) Solvent: N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
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Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 3-Hydroxy-2-methylbenzoic acid in a suitable volume of DMF (e.g., 5-10 mL per gram of starting material).
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Reagent Addition: Add 1.05 equivalents of N-Chlorosuccinimide (NCS) to the solution. The slight excess of NCS ensures the complete consumption of the starting material.
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Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours (e.g., 3-6 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion.
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Work-up and Isolation:
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Upon completion, cool the reaction mixture to room temperature.
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Pour the mixture into a beaker containing ice water. This will precipitate the product.
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Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3 to ensure the carboxylic acid is in its protonated form.
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Collect the resulting solid precipitate by vacuum filtration.
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Purification:
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Wash the crude product with cold water to remove any remaining DMF and succinimide.
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Recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to yield the purified 5-Chloro-3-hydroxy-2-methylbenzoic acid.
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Drying: Dry the purified product under a vacuum to remove all traces of solvent.
Justification of Experimental Choices
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Choice of Chlorinating Agent: NCS is a mild and regioselective chlorinating agent for activated aromatic rings, minimizing the risk of over-chlorination or side reactions compared to harsher reagents like chlorine gas.
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Choice of Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the electrophilic aromatic substitution reaction.
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Work-up Procedure: The precipitation in ice water followed by acidification is a standard and effective method for isolating carboxylic acid products from a reaction mixture.
Spectroscopic Characterization (Expected)
The successful synthesis of 5-Chloro-3-hydroxy-2-methylbenzoic acid would be confirmed through various spectroscopic techniques. The expected data are as follows:
| Technique | Expected Observations |
| ¹H NMR | - A broad singlet for the carboxylic acid proton (>10 ppm).- A singlet for the hydroxyl proton.- Two aromatic protons appearing as doublets or singlets.- A singlet for the methyl group protons (~2.2-2.5 ppm). |
| ¹³C NMR | - A peak for the carboxyl carbon (~170 ppm).- Six distinct aromatic carbon signals, with chemical shifts influenced by the substituents.- A peak for the methyl carbon (~15-20 ppm). |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).- An O-H stretch from the phenolic hydroxyl group (~3200-3600 cm⁻¹).- C-Cl stretching vibrations in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (186.59 g/mol ).- A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope. |
Potential Applications and Safety Considerations
Potential Applications
Substituted benzoic acids are valuable building blocks in medicinal chemistry and materials science.[7] Based on the applications of related molecules, 5-Chloro-3-hydroxy-2-methylbenzoic acid could serve as:
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A key intermediate in pharmaceutical synthesis: The functional groups on the molecule (carboxylic acid, hydroxyl, chloro) provide multiple reaction sites for the construction of more complex drug candidates. For instance, 2-Amino-5-chloro-3-methylbenzoic acid is a crucial intermediate for modern insecticides.[8]
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A precursor for agrochemicals: The structural motifs present are found in various herbicides and pesticides.[7]
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A fragment for fragment-based drug discovery: Small, functionalized aromatic molecules are often used as starting points in the design of new therapeutic agents.
Safety and Handling
As a novel or less-studied chemical, 5-Chloro-3-hydroxy-2-methylbenzoic acid should be handled with care. The following precautions are recommended, based on data for similar compounds:[9]
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
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Hazard Statements (Predicted): May cause skin and eye irritation. May be harmful if swallowed.[3]
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Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide provides a scientifically grounded pathway for the synthesis, characterization, and evaluation of 5-Chloro-3-hydroxy-2-methylbenzoic acid. By leveraging established chemical principles and data from analogous compounds, researchers can confidently approach the study of this molecule. The proposed synthetic protocol is robust and relies on common laboratory reagents and techniques. The predicted analytical data serves as a benchmark for the confirmation of the product's identity. As with any research chemical, appropriate safety measures must be implemented to ensure safe handling and use.
References
-
PubChem. 5-Chloro-3-hydroxy-2-methylpentanoic acid. [Link]
-
NIST. Benzoic acid, 5-chloro-2-hydroxy-. [Link]
-
Pharmaffiliates. 3-Hydroxy-2-methylbenzoic Acid. [Link]
-
PubChem. 5-Chloro-3-methoxy-2-methylbenzoic acid. [Link]
-
PrepChem.com. Synthesis of 5-chloro-2-methylbenzophenone. [Link]
- Google Patents. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Google Patents. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
-
Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CAS 603-80-5: 3-Hydroxy-2-Methyl Benzoic Acid | CymitQuimica [cymitquimica.com]
- 3. 5-Chloro-2-hydroxy-4-methylbenzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. Benzoic acid, 5-chloro-2-hydroxy- [webbook.nist.gov]
- 5. 2-Amino-5-chloro-3-methylbenzoic acid 97 20776-67-4 [sigmaaldrich.com]
- 6. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. aksci.com [aksci.com]
